4-Fluoro-4'-methylbenzophenone is an organic compound with the molecular formula C₁₄H₁₁FO. It consists of a benzophenone structure with a fluorine atom and a methyl group attached to the para positions of the phenyl rings. This compound is characterized by its unique chemical properties, which arise from the presence of the fluorine atom, known for enhancing the lipophilicity and stability of organic molecules. The compound is also recognized for its applications in various fields, including organic synthesis and materials science .
The synthesis of 4-fluoro-4'-methylbenzophenone can be achieved through various methods:
4-Fluoro-4'-methylbenzophenone has diverse applications across different industries:
Interaction studies involving 4-fluoro-4'-methylbenzophenone focus primarily on its reactivity with other chemical species during polymerization processes. Its interactions with radical initiators and other monomers have been explored to optimize formulations for coatings and adhesives. Additionally, studies on its environmental impact highlight concerns regarding its persistence and potential toxicity in aquatic systems .
Several compounds share structural similarities with 4-fluoro-4'-methylbenzophenone. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Methylbenzophenone | Contains a methyl group | Used as a fragrance and UV filter |
4-Fluorobenzophenone | Contains only a fluorine atom | Notable for its use as a photoinitiator |
Benzophenone | Lacks fluorine and methyl groups | Commonly used as a UV filter but less reactive |
4-Chloro-4'-methylbenzophenone | Contains chlorine instead of fluorine | Exhibits different reactivity patterns than fluorine |
4-Fluoro-4'-methylbenzophenone (CAS 530-46-1) is a diarylketone with the molecular formula $$ \text{C}{14}\text{H}{11}\text{FO} $$, consisting of two aromatic rings connected by a ketone group. Its IUPAC name, (4-fluorophenyl)-(4-methylphenyl)methanone, reflects the substituents at the para positions of each benzene ring: a fluorine atom on one ring and a methyl group on the other. The SMILES notation $$ \text{CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F} $$ succinctly captures its planar structure, where steric and electronic effects from the substituents influence reactivity.
The compound’s crystallinity and stability arise from intramolecular interactions, including van der Waals forces and dipole-dipole interactions between the electron-withdrawing fluorine and electron-donating methyl groups. X-ray diffraction studies of analogous benzophenones reveal twisted conformations between the aryl rings, which may affect photophysical properties.
Benzophenone derivatives emerged as critical intermediates following the development of Friedel-Crafts acylation in the late 19th century. While 4-fluoro-4'-methylbenzophenone itself was first reported in the mid-20th century, its synthesis benefited from advancements in cross-coupling reactions. For example, palladium-catalyzed carbonylative Suzuki-Miyaura reactions enabled efficient access to diarylketones from aryl halides and aldehydes. The compound’s utility grew alongside innovations in photochemistry, where benzophenones serve as triplet-state sensitizers.
A classical approach involves reacting 4-fluorobenzoyl chloride with toluene in the presence of $$ \text{AlCl}_3 $$. This method yields the target compound but requires stringent anhydrous conditions and generates stoichiometric waste.
Modern protocols employ palladium or nickel catalysts. For instance, a one-pot synthesis from 1-bromo-4-methylbenzene and 4-fluorobenzaldehyde uses $$ \text{n-BuLi} $$ for lithiation, followed by oxidative coupling with iodine (85% yield).
$$
\text{Ar-Br} + \text{R-CHO} \xrightarrow{\text{Pd/Li}} \text{Ar-C(O)-R} + \text{HBr}
$$
This method minimizes byproducts and operates under milder conditions compared to Friedel-Crafts.
High-performance liquid chromatography (HPLC) analyses typically show ≥98% purity, with retention times around 12.3 minutes using a C18 column and acetonitrile/water mobile phase.
Property | Value |
---|---|
Melting Point | 96–98°C |
Boiling Point | 334.8°C at 760 mmHg |
Density | 1.1 g/cm³ |
LogP (Octanol-Water) | 3.86 |
Vapor Pressure | 0.001 mmHg at 25°C |
Data sourced from experimental measurements and computational models.
The compound is soluble in dichloromethane, THF, and acetone but insoluble in water. The fluorine atom polarizes the ketone, enhancing electrophilicity for Grignard additions or reductions to secondary alcohols. Under UV light, it undergoes Norrish-type II cleavage, generating radicals useful in polymerization initiators.
4-Fluoro-4'-methylbenzophenone serves as a precursor to thiazole derivatives that inhibit cyclooxygenase-2 (COX-2). In a 2018 study, compound 3a (derived from this benzophenone) reduced carrageenan-induced edema in rats by 72% at 10 mg/kg, outperforming ketoprofen.
Molecular docking studies highlight its potential in Alzheimer’s disease therapeutics. Derivatives like BID-16 exhibit dual inhibition of presenilin-1 (PSEN-1) and acetylcholinesterase (AChE), with binding affinities of −10.2 kcal/mol and −9.4 kcal/mol, respectively.
In photochemical fluorination reactions, 4-fluoro-4'-methylbenzophenone acts as a triplet sensitizer, transferring energy to sulfur hexafluoride ($$ \text{SF}_6 $$) under 365 nm UV light. This yields fluorinated aromatics in 56% yield, critical for agrochemical synthesis.
Incorporated into polypropylene at 0.5 wt%, it reduces UV-induced degradation by 40% after 500 hours of accelerated weathering, outperforming commercial stabilizers like Tinuvin® 328.
Ongoing studies explore its use in triplet-triplet annihilation upconversion (TTA-UC) systems, where it sensitizes rubrene to convert green light (515 nm) to blue (460 nm) with a 3.2% quantum yield.
Microwave-assisted Suzuki couplings now produce 4-fluoro-4'-methylbenzophenone in 92% yield within 15 minutes, reducing energy consumption by 60% compared to conventional methods.